3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide
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Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-Methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide involves the use of 3-oxo-N-(pyrimidin-2-yl)butanamide as a precursor for creating new derivatives pendant to a pyrimidine ring. These processes are crucial for developing compounds with potential antimicrobial activities (Farag, Kheder, & Mabkhot, 2009). Furthermore, compounds with similar structures have been synthesized through reactions involving 2-aminothiazol and benzylidene malononitrile, yielding fused heterocyclic systems with notable biocidal properties (Youssef & Omar, 2007).
Molecular Structure Analysis
The crystal structure of related compounds, such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide, has been determined through X-ray diffraction. These studies provide insights into the molecular arrangement and spatial geometry, which are essential for understanding the compound's interactions and reactivity (Liu et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of 3-(4-Methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide and its derivatives involves interactions that lead to the formation of various heterocyclic compounds. For instance, derivatives have been utilized as precursors for the synthesis of 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines, showcasing their versatile reactivity and potential for creating a wide range of biologically active compounds (Abdelhamid et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular arrangement. While specific data on 3-(4-Methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide is not provided, studies on similar compounds highlight the importance of crystallographic analysis in determining these properties and their implications for solubility and stability (Liu et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are pivotal for understanding the compound's behavior in biological systems and its potential applications. The reactivity of similar compounds with hydrazonoyl halides and the formation of new heterocycles illustrate the chemical versatility and potential for pharmacological application (Abdelhamid et al., 2010).
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Researchers have explored the synthesis of new derivatives incorporating the pyrazolo[3,4-d]pyrimidine skeleton, which includes compounds similar to the one you're interested in. These compounds have been evaluated for their antimicrobial properties, showing moderate activity in some cases (Farag, Kheder, & Mabkhot, 2009).
Synthesis for Antimicrobial and Antifungal Activity
- Another study focused on the synthesis of novel pyrazolo[3,4-d]pyrimidin derivatives and their evaluation for antimicrobial and antifungal activities. The results indicated significant activity for these compounds (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).
Herbicidal Activity
- A study investigated the synthesis and herbicidal activity of compounds containing pyrimidine and 1,3,4-thiadiazole rings. These compounds showed moderate to good selective herbicidal activity against certain plants (Liu & Shi, 2014).
Anticancer and Anti-5-Lipoxygenase Agents
- Researchers synthesized and evaluated novel pyrazolopyrimidines derivatives as potential anticancer and anti-5-lipoxygenase agents, demonstrating promising results in these applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antiproliferative Activity
- Another study synthesized a new class of compounds with potential antiproliferative activity against various cancer cell lines. These compounds were found to be selective in their cytotoxicity to cancer cells compared to normal cells (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Synthesis for Potential Anticancer Agents
- A study synthesized new 3-heteroarylindoles with potential anticancer properties. Several new compounds showed moderate to high anticancer activity compared to a reference drug (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).
Synthesis and Biological Evaluation
- Another research synthesized and biologically evaluated novel pyrazolopyrimidines derivatives for their antimicrobial potentialities and antioxidant activities. Some of these compounds also showed antitumor activity (Rizk, El‐Borai, Ragab, & Ibrahim, 2020).
properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-10-12(21-9-17-10)3-4-13(20)16-7-11-8-18-19-6-2-5-15-14(11)19/h2,5-6,8-9H,3-4,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWZPJYESHOADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NCC2=C3N=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide |
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